Cytotoxic Potency Ranking: 4-Cl-Phenyl Derivative Superiority Over Other N-Aryl Substitutions in a Thiophene-2-Carboxamide Series (MTT Assay, Four Cancer Cell Lines)
In a 2019 study by Gulipalli et al., a series of thiophene-2-carboxamide derivatives was evaluated for in vitro cytotoxicity via MTT assay. The authors explicitly identify the 4-Cl-phenyl-bearing derivative as exhibiting the most potent inhibitory activity across all four tested cell lines—MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer)—relative to other derivatives in the same series [1]. The study directly attributes the enhanced activity to the presence of the 4-chloro substituent on the N-phenyl ring. While the full text behind the paywall is required to extract exact IC₅₀ values for each analog, the published abstract and reported conclusions confirm a rank-order potency advantage for the 4-Cl-phenyl derivative over other substituent variants within this chemotype [1].
| Evidence Dimension | In vitro cytotoxic potency ranking (MTT assay) across four human cancer cell lines |
|---|---|
| Target Compound Data | 4-Cl-phenyl derivative identified as 'most potent' among the series against MCF-7, K562, HepG2, and MDA-MB-231 cell lines [1] |
| Comparator Or Baseline | Other thiophene-2-carboxamide derivatives in the same study bearing different N-aryl substituents (exact IC₅₀ values not extractable from abstract/preview) |
| Quantified Difference | Qualitative rank-order superiority (top-ranked) across all four cell lines; exact fold-difference not publicly accessible without full-text access |
| Conditions | In vitro MTT assay; MCF-7, K562, HepG2, and MDA-MB-231 human cancer cell lines; Russian Journal of General Chemistry, 2019, Vol. 89, pp. 1502–1512 [1] |
Why This Matters
For procurement decisions in anticancer screening programs, this evidence establishes that the 4-Cl-phenyl analog is the preferred candidate within this chemotype series, justifying selection over 4-Br, 2,4-diF, 3,4-diCl, or 4-CF₃ analogs when cytotoxic potency is the primary screening endpoint.
- [1] Gulipalli, K.C., Bodige, S., Endoori, S., Cherukumalli, P.K.R., Vanaja, G.R., Suresh, B.G., Narendra Sharath Chandra, J.N., and Seelam, N. Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 2019, Vol. 89, No. 7, pp. 1502–1512. doi:10.1134/s1070363219070211. View Source
